LogP Shift of +0.8 Units vs. Des-Ethyl Analog Drives Lipophilicity-Dependent Fragment Prioritization
5-(2,6-Difluorophenyl)-4-ethyl-1H-pyrazole exhibits a computed XLogP3 of 2.9, compared with 2.1 for the 4-unsubstituted analog 3-(2,6-difluorophenyl)-1H-pyrazole (CAS 154258-88-5) [1][2]. This logP differential of +0.8 units represents a ~38% increase in computed lipophilicity attributable solely to the 4-ethyl substituent. In fragment-based lead generation, this lipophilicity increment can be leveraged to modulate binding affinity without adding aromatic ring count, potentially improving Ligand Efficiency Indices (LE) and Lipophilic Ligand Efficiency (LLE) during hit-to-lead optimization [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 (PubChem computed) |
| Comparator Or Baseline | 3-(2,6-Difluorophenyl)-1H-pyrazole (des-ethyl analog): XLogP3 = 2.1 |
| Quantified Difference | ΔXLogP3 = +0.8 (+38% increase) |
| Conditions | Computed property; PubChem XLogP3 algorithm (release 2025.04.14) |
Why This Matters
The 0.8-unit logP increase enables fragment growing strategies that modulate lipophilicity without adding aromatic rings, a key parameter for maintaining drug-likeness during lead optimization.
- [1] PubChem. 5-(2,6-difluorophenyl)-4-ethyl-1H-pyrazole (CID 2805452). Computed XLogP3: 2.9. National Library of Medicine. View Source
- [2] PubChem / ChemBase. 3-(2,6-Difluorophenyl)-1H-pyrazole (CAS 154258-88-5). XLogP3: 2.1; LogP: 2.5959. View Source
- [3] Leeson PD, Springthorpe B. The influence of drug-like concepts on decision-making in medicinal chemistry. Nat Rev Drug Discov. 2007;6(11):881-890. View Source
